![molecular formula C3H4BF6KO B1454526 Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate CAS No. 1333326-05-8](/img/structure/B1454526.png)
Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate
Overview
Description
Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate is a chemical compound with the molecular formula C3H4BF6KO . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate is 1S/C3H4BF6O.K/c1-3(10-2,11)4(5,6)7;/h1-2H2;/q-1;+1 .Physical And Chemical Properties Analysis
Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate is a solid at room temperature . Its molecular weight is 219.96 .Scientific Research Applications
Positron Emission Tomography (PET) Imaging
This compound has significant applications in the field of biomedical imaging, particularly in Positron Emission Tomography (PET) . Researchers have utilized isotopologues of Potassium 2,2,2-Trifluoroethoxide, a related compound, for creating tracers for PET imaging . These tracers are valuable for disease diagnosis and staging, as well as in drug discovery. The compound’s ability to be labeled with radioactive isotopes like carbon-11 and fluorine-18 makes it an excellent candidate for developing new PET tracers with radioactive and metabolically stable trifluoroethoxy moieties .
Drug Discovery and Development
In drug discovery, the trifluoroethoxy group increasingly features in drugs due to its pharmacokinetic and physicochemical properties. The compound’s utility for stable isotopic labeling can benefit drug discovery and development, providing a pathway for the synthesis of novel drug-like compounds .
Organic Synthesis
Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate is used in organic synthesis, particularly in the synthesis of organotrifluoroborates. These compounds serve as reagents for carbon–carbon and carbon–heteroatom bond-forming processes. They are preferred due to their stability, long shelf-life, and unique reactivity patterns, which complement other organoboron reagents .
Cross-Coupling Reactions
The compound finds extensive use in cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. Organotrifluoroborates, including potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate, are used as “protected” forms of boronic acids, which can be hydrolyzed under basic conditions to their reactive boronate form. This allows for more controlled and efficient cross-coupling reactions .
Agricultural Chemistry
In the realm of agricultural chemistry, compounds like Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate are used in the synthesis of herbicides. These compounds can be tailored to target specific plant enzymes, offering a way to develop more effective and selective agricultural chemicals .
Safety and Hazards
properties
IUPAC Name |
potassium;trifluoro(2,2,2-trifluoroethoxymethyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BF6O.K/c5-3(6,7)1-11-2-4(8,9)10;/h1-2H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLJDUDDGYLAQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCC(F)(F)F)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BF6KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734643 | |
Record name | Potassium trifluoro[(2,2,2-trifluoroethoxy)methyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate | |
CAS RN |
1333326-05-8 | |
Record name | Potassium trifluoro[(2,2,2-trifluoroethoxy)methyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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